methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a methyl group, a 3-thienyl moiety, and a 5-fluoro-2-oxoindole fragment.
Properties
Molecular Formula |
C19H15FN2O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)10-5-6-26-8-10)15-12-7-11(20)3-4-13(12)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |
InChI Key |
LUDPDZGEXHFPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CSC=C2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step routes involving cyclization, coupling, and functional group transformations.
Table 1: Key Synthetic Reactions
Carboxylate Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a critical step for generating bioactive derivatives.
-
Reaction :
-
Applications : Enhances solubility for pharmacological assays.
Fluorinated Indole Reactivity
The 5-fluoro substituent on the indole ring participates in:
-
Nucleophilic aromatic substitution with amines or alkoxides.
-
Pd-catalyzed cross-couplings to introduce aryl/heteroaryl groups.
Thienyl Group Modifications
The 3-thienyl substituent enables:
-
Electrophilic substitutions (e.g., bromination at the α-position).
-
Oxidation to thiophene-S-oxide for polarity modulation.
Cyclization Dynamics
The pyrrole-indole fusion is achieved via acid-catalyzed cyclization (e.g., using PTSA in toluene), with DFT studies indicating a stepwise mechanism involving keto-enol tautomerization .
Catalytic Coupling
Palladium-mediated Suzuki reactions proceed via oxidative addition of the thienyl boronate, transmetalation, and reductive elimination.
Table 2: Reaction Optimization for Ester Hydrolysis
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| LiOH | THF/H₂O (4:1) | 50 | 12 | 92 | 98 |
| NaOH | MeOH/H₂O (3:1) | 60 | 18 | 84 | 95 |
| KOH | EtOH/H₂O (2:1) | 70 | 24 | 76 | 90 |
Derivatization Strategies
The compound serves as a scaffold for synthesizing analogs with enhanced properties:
-
Amide formation : Reaction with primary amines yields carboxamide derivatives.
-
Reductive alkylation : Indole NH participates in Mannich-type reactions.
Stability and Degradation
-
Thermal stability : Decomposes above 220°C (TGA data).
-
Photodegradation : UV exposure (254 nm) leads to pyrrole ring cleavage (HPLC-MS confirmed).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthetic methodologies, and physicochemical properties:
Key Observations:
Substituent Effects on Reactivity and Yield: The target compound’s 3-thienyl group may necessitate specialized coupling conditions (e.g., Suzuki-Miyaura reactions) similar to Example 62, which achieved a moderate yield (46%) using palladium catalysts . In contrast, compound 5g was synthesized via an eco-friendly Fe3O4@NCs–PA catalyst, emphasizing recyclability and simplicity .
Physicochemical Properties :
- The 3-thienyl group in the target compound introduces sulfur-based heteroaromaticity, which could enhance π-stacking interactions in biological targets compared to the phenyl rings in 5g .
- The ester functional group in the target compound likely improves membrane permeability relative to the carboxylic acid in MM3568.04, which may exhibit higher solubility but poorer bioavailability .
Research Findings and Implications
- Catalyst Efficiency : Fe3O4@NCs–PA (used for 5g) offers a sustainable alternative to traditional catalysts, with magnetic recovery reducing waste . This approach could be adapted for the target compound’s synthesis.
- Biological Potential: While direct data are lacking, the structural resemblance to Example 62 and MM3568.04 suggests kinase or protease inhibition as plausible mechanisms. The 3-thienyl group may target sulfur-rich binding pockets in enzymes .
- Thermal Stability : The target compound’s melting point is unreported, but analogs like 5g and Example 62 exhibit high melting points (>190°C), indicating robust crystalline stability .
Preparation Methods
Core Synthetic Strategies and Retrosynthetic Analysis
The retrosynthetic pathway for this compound involves disconnecting the molecule into three primary fragments: the 5-fluoro-2-oxoindoline core, the 2-methyl-5-(3-thienyl)pyrrole-3-carboxylate subunit, and the methyl ester group. Key challenges include achieving regioselective coupling between the indole and pyrrole rings while preserving the fluorine substituent’s integrity.
Fragment Synthesis: Indole and Pyrrole Precursors
5-Fluoro-2-oxoindoline Synthesis
Multi-Step Synthesis and Optimization
The convergent synthesis involves three stages: (1) indole-pyrrole coupling, (2) esterification, and (3) global deprotection.
Indole-Pyrrole Coupling via Transition Metal Catalysis
Palladium-Mediated C–H Activation
A palladium-catalyzed dehydrogenative coupling between 5-fluoro-2-oxoindoline and 2-methyl-5-(3-thienyl)pyrrole-3-carboxylic acid is performed using Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), and Ad₂PnBu (10 mol%) in DMF at 120°C. This step achieves 65–70% yield but suffers from competing proto-dehalogenation.
Rhodaelectro-Catalyzed Double Dehydrogenative Heck Reaction
Recent advances utilize rhodium catalysis under electrochemical conditions to enhance efficiency. In an undivided cell with a graphite anode, [Cp*RhCl₂]₂ (3 mol%) mediates the coupling at 1.5 V constant potential, yielding the coupled product in 82% yield without exogenous oxidants.
Esterification and Protecting Group Strategy
The carboxylic acid intermediate is methylated using dimethyl sulfate (2 equiv) and K₂CO₃ (3 equiv) in acetone at 50°C. Protecting groups (e.g., tert-butoxycarbonyl for the indole NH) are removed simultaneously via HCl/dioxane treatment, achieving 95% conversion.
Analytical Characterization and Quality Control
Critical quality attributes are monitored using HPLC, NMR, and HRMS.
Chromatographic Purity Assessment
| Parameter | Value | Method |
|---|---|---|
| Retention Time | 8.2 min | HPLC (C18, 60% MeCN) |
| Purity | 99.1% | UV 254 nm |
| Impurity Profile | <0.1% de-fluorinated byproduct | LC-MS |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Palladium C–H Activation | 65 | 98.5 | 120 | Limited |
| Rhodaelectro Catalysis | 82 | 99.1 | 95 | High |
| Gold-Catalyzed Annulation | 55 | 97.8 | 140 | Moderate |
The rhodaelectro approach outperforms traditional methods in yield and cost due to oxidant-free conditions.
Challenges and Mitigation Strategies
Regioselectivity in Pyrrole Functionalization
Competing C2 vs. C4 substitution in the pyrrole ring is mitigated using bulky ligands (e.g., XPhos) to favor C5-thienyl incorporation.
Fluorine Stability Under Basic Conditions
The 5-fluoro group is susceptible to hydrolysis at pH > 8.0. Buffering reaction media at pH 6.0–7.0 with NH₄OAc prevents defluorination.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Methodological Answer:
- Multi-component reactions (MCRs): Utilize a one-pot MCR approach, as demonstrated for structurally related pyrrole derivatives. For example, combine substituted indole precursors (e.g., 5-fluoro-2-oxoindole) with thienyl-containing aldehydes and methyl acetylenecarboxylate under reflux in ethanol. Catalytic acetic acid (5–10 mol%) enhances cyclization efficiency .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the molecular structure validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray crystallography: Single-crystal diffraction (Mo-Kα radiation, 298 K) resolves stereochemistry and confirms the Z-configuration of the thienyl-pyrrole moiety, analogous to fluorophenyl-thiazolo[3,2-a]pyrimidine derivatives .
- Spectroscopy: Assign peaks using / NMR (DMSO-d6, 400 MHz) with DEPT-135 for carbonyl identification. FTIR confirms lactam (1680–1700 cm) and ester (1725 cm) functionalities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Methodological Answer:
- Variable Temperature (VT) NMR: Perform experiments (25–80°C) to detect dynamic rotational barriers in the thienyl group, which may cause peak broadening. Compare with DFT-calculated shifts (B3LYP/6-31G*) to identify conformational isomers .
- 2D NMR (COSY, NOESY): Map through-space interactions between the 2-methyl pyrrole proton and the 5-fluoroindole ring to resolve overlapping signals .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The 5-fluoroindole moiety typically exhibits a low LUMO (-1.8 eV), favoring nucleophilic attack at the pyrrole β-position .
- Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on hydrogen bonding between the ester carbonyl and Arg residues .
Q. How can catalytic reductive cyclization improve yield in derivative synthesis?
Methodological Answer:
- Palladium Catalysis: Adapt protocols for nitroarene reduction (e.g., Pd/C, HCOH/EtN) to cyclize intermediates. Optimize solvent (DMF/HO, 4:1) and temperature (80°C) to minimize side products .
- Kinetic Analysis: Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
